3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE
Description
The compound 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine features a unique hybrid structure combining three key moieties:
- 4-(4-Fluorophenyl)-1,3-thiazole: A heterocyclic thiazole ring substituted with a fluorophenyl group, enhancing lipophilicity and influencing intermolecular interactions.
- Indolizine-2-amine: A bicyclic nitrogen-containing scaffold, offering hydrogen-bonding capabilities and structural rigidity.
Properties
IUPAC Name |
[2-amino-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O3S/c26-16-7-4-14(5-8-16)17-12-33-25(28-17)21-18-3-1-2-10-29(18)23(22(21)27)24(30)15-6-9-19-20(11-15)32-13-31-19/h1-12H,13,27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICVFGOCKRTEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C5=NC(=CS5)C6=CC=C(C=C6)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized by reacting thiourea with α-haloketones under basic conditions . The indolizine moiety can be synthesized through cyclization reactions involving pyridine derivatives . The final step involves coupling the thiazole and indolizine intermediates with the benzodioxole moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions using less hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE: can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Planarity
highlights chalcone derivatives with fluorophenyl substituents, where dihedral angles between aromatic rings range from 7.14° to 56.26° . These angles influence molecular planarity and packing efficiency in crystalline states. This rigidity may enhance binding specificity in biological targets.
Thiazole-Based Fluorophenyl Derivatives
- Bromophenyl-Thiazole Hybrid () : The compound 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)-1H-pyrazol-5-amine (C₁₈H₁₂BrFN₄S) shares a thiazole-fluorophenyl backbone but replaces benzodioxole with bromophenyl. Bromine’s larger atomic radius and polarizability may increase molecular weight (423.28 g/mol) and alter solubility compared to the target compound’s benzodioxole moiety .
- Dihydro-pyrrolone-Thiazole Hybrid (): The compound 5-amino-1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one (C₂₀H₁₄F₂N₄OS) features a dihydro-pyrrolone ring instead of indolizine. The pyrrolone’s ketone group introduces hydrogen-bond acceptor sites, differing from the indolizine amine’s donor capacity .
Chloroanilino-Thiazole Carbonyl Derivative ()
The compound 4-amino-2-[(3-chlorophenyl)amino]-5-[(4-fluorophenyl)carbonyl]-1,3-thiazol-3-ium (C₁₆H₁₂ClFN₃OS) includes a 3-chloroanilino substituent.
Structural and Functional Comparison Table
Implications of Structural Differences
Biological Activity
The compound 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in anticancer and antidiabetic research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxole moiety, which is known for its diverse biological effects. The presence of the thiazole and indolizin groups further enhances its potential pharmacological properties.
Molecular Formula : C23H20N6O4
Molecular Weight : 432.45 g/mol
IUPAC Name : this compound
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to the target molecule. For instance, derivatives containing the benzodioxole structure have shown significant activity against various cancer cell lines.
These findings suggest that derivatives like IIc and others can effectively inhibit cancer cell proliferation while exhibiting selectivity towards cancerous cells over normal cells.
Antidiabetic Activity
The compound's potential as an antidiabetic agent has also been explored. In vitro studies have demonstrated that benzodioxole derivatives can inhibit α-amylase, an enzyme critical in carbohydrate metabolism.
| Compound | α-Amylase Inhibition IC50 (µM) | Effect on Blood Glucose Levels (in vivo) |
|---|---|---|
| Compound IIc | 0.68 | Reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL in diabetic mice |
This significant reduction in blood glucose levels indicates the compound's potential utility in managing diabetes by regulating carbohydrate digestion.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of related benzodioxole compounds, researchers found that specific derivatives induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that compounds with similar structural motifs to our target molecule exhibited significant cytotoxicity against multiple cancer lines while sparing normal cell lines.
Case Study 2: Diabetes Management
Another study focused on the antidiabetic properties of benzodioxole derivatives demonstrated their effectiveness in lowering blood sugar levels in streptozotocin-induced diabetic mice. The compound's action as an α-amylase inhibitor was confirmed through enzyme assays, suggesting its role in delaying carbohydrate absorption and improving glycemic control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
